molecular formula C17H18BrNO B2886186 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol CAS No. 1232797-68-0

4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol

Cat. No.: B2886186
CAS No.: 1232797-68-0
M. Wt: 332.241
InChI Key: VJSSDWLXRPMBCT-UHFFFAOYSA-N
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Description

4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is a chemical compound with the molecular formula C17H18BrNO and a molecular weight of 332.23 g/mol. This compound is characterized by the presence of a bromine atom, an amino group, and a phenol group, making it a versatile molecule in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol are currently unknown. This compound is a biochemical used for proteomics research

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. The compound’s molecular weight of 332.23 suggests that it could potentially cross biological membranes, which could influence its absorption and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol typically involves the following steps:

  • Bromination: The starting material, 2-aminomethylphenol, undergoes bromination to introduce the bromine atom at the 4-position of the benzene ring.

  • Amination: The brominated compound is then subjected to amination with 5,6,7,8-tetrahydronaphthalen-1-amine under suitable reaction conditions, such as elevated temperature and pressure, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The bromine atom can be reduced to form the corresponding bromide or hydrogen bromide.

  • Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Bromide salts and hydrogen bromide.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine: Similar structure but lacks the phenol group.

  • 2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol: Similar structure but lacks the bromine atom.

Uniqueness: 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is unique due to the presence of both the bromine atom and the phenol group, which allows it to participate in a wider range of chemical reactions and biological activities compared to its similar compounds.

Properties

IUPAC Name

4-bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c18-14-8-9-17(20)13(10-14)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h3,5,7-10,19-20H,1-2,4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSSDWLXRPMBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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